- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazolesPhosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57,
Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))

Sulfate, hydrogen(8CI,9CI) structure
Nom du produit:Sulfate, hydrogen(8CI,9CI)
Sulfate, hydrogen(8CI,9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Sulfate, hydrogen(8CI,9CI)
- Bisulfate
- Hydrogen Sulfate
- Bisulfate, aqueous solution
- Bisulfate, aqueous solution [UN2837] [Corrosive]
- Sulfate, hydrogen
- UN2837
- Sulfuric acid hydrogenion
- hydrogen sulfate ion
- hydrogensulphate
- Hydrogen sulphate
- DTXSID20897131
- Sulfate(1-), tetraoxo-
- hydrogensulfate
- Q27110051
- 14996-02-2
- HSO4-
- Bisulfate anion
- Tetraoxosulfate(1-)
- QAOWNCQODCNURD-UHFFFAOYSA-M
- CHEBI:45696
- Q3143743
-
- Piscine à noyau: InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
- La clé Inchi: QAOWNCQODCNURD-UHFFFAOYSA-M
- Sourire: OS([O-])(=O)=O
Propriétés calculées
- Qualité précise: 96.95960
- Masse isotopique unique: 96.95955468g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 5
- Nombre de liaisons rotatives: 0
- Complexité: 76
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.5
- Surface topologique des pôles: 85.8Ų
Propriétés expérimentales
- Le PSA: 85.81000
- Le LogP: 0.08540
Sulfate, hydrogen(8CI,9CI) Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
Référence
- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
Référence
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
Référence
- Preparation of isavuconazole sulfate, China, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
Référence
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Référence
- Preparation of isavuconazonium sulfate, China, , ,
Synthetic Routes 7
Conditions de réaction
Référence
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
Référence
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
Référence
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
Synthetic Routes 10
Conditions de réaction
Référence
- Preparation of isavuconazonium sulfate, China, , ,
Synthetic Routes 11
Conditions de réaction
1.1 0 °C; 12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
Référence
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
New Journal of Chemistry,
2018,
42(5),
3909-3916
,
Synthetic Routes 12
Conditions de réaction
1.1 Solvents: Toluene ; 10 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
Référence
Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones
Current Organic Synthesis,
2016,
13(5),
767-774
,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sulfuric acid ; overnight, 60 °C
Référence
Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media
Green Chemistry,
2014,
16(1),
161-166
,
Synthetic Routes 14
Conditions de réaction
1.1 Solvents: Ethanol ; 2 d
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Référence
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(71),
57968-57974
,
Synthetic Routes 15
Conditions de réaction
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
Référence
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts
Industrial & Engineering Chemistry Research,
2012,
51(50),
16263-16269
,
Synthetic Routes 16
Conditions de réaction
1.1 12 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
Référence
Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides
Catalysis Communications,
2008,
9(6),
1307-1311
,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sulfuric acid ; 2 h
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
Référence
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
Synthetic Routes 18
Conditions de réaction
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ; rt
1.2 Reagents: Phosphoric acid ; rt
Référence
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Catalysis Communications,
2018,
111,
21-25
,
Synthetic Routes 19
Conditions de réaction
1.1 Solvents: Toluene ; 24 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
Référence
Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions
Chemistry of Heterocyclic Compounds (New York,
2015,
51(6),
526-530
,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Toluene ; 80 °C
2.1 Reagents: Sulfuric acid
2.1 Reagents: Sulfuric acid
Référence
A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids
RSC Advances,
2020,
10(58),
35381-35388
,
Synthetic Routes 21
Conditions de réaction
1.1 Reagents: Sodium ethoxide ; 8 h
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Référence
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(71),
57968-57974
,
Synthetic Routes 22
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
Référence
- Process for the preparation of isavuconazonium sulfate, India, , ,
Synthetic Routes 23
Conditions de réaction
Référence
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
Synthetic Routes 24
Conditions de réaction
Référence
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
Synthetic Routes 25
Conditions de réaction
Référence
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
Synthetic Routes 26
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
Référence
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
New Journal of Chemistry,
2018,
42(5),
3909-3916
,
Synthetic Routes 27
Conditions de réaction
1.1 Solvents: Ethanol ; 2 d, heated
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Référence
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(106),
87200-87205
,
Synthetic Routes 28
Conditions de réaction
1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
1.2 Solvents: Ethanol ; 2 h, reflux
1.2 Solvents: Ethanol ; 2 h, reflux
Référence
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
Synthetic Routes 29
Conditions de réaction
1.1 1 h, 80 °C
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
Référence
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
Synthetic Routes 30
Conditions de réaction
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
Référence
Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate
Synthetic Communications,
2018,
48(6),
692-698
,
Synthetic Routes 31
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Toluene ; rt; 24 h, 80 °C
Référence
Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes
Synlett,
2022,
33(14),
1383-1390
,
Synthetic Routes 32
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 12 h, 60 °C
Référence
Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids
European Journal of Organic Chemistry,
2022,
2022(40),
,
Synthetic Routes 33
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
Référence
Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions
ChemSusChem,
2010,
3(12),
1403-1408
,
Synthetic Routes 34
Conditions de réaction
1.1 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
Référence
Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol
Shiyou Xuebao,
2016,
32(1),
193-200
,
Synthetic Routes 35
Conditions de réaction
1.1 Reagents: Sodium ethoxide ; 8 h, heated
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Référence
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(106),
87200-87205
,
Synthetic Routes 36
Conditions de réaction
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 rt
1.2 rt
Référence
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Catalysis Communications,
2018,
111,
21-25
,
Synthetic Routes 37
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
Référence
Synthesis of tributyl citrate using acid ionic liquid as catalyst
Process Safety and Environmental Protection,
2010,
88(1),
28-30
,
Sulfate, hydrogen(8CI,9CI) Raw materials
- 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate
- Isavuconazole
- Chlorosulfate
- Sulfate, hydrogen(8CI,9CI)
- 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-
- 1-Methylimidazolium sulfobutyrolactone
- 1-Vinylimidazole
- NND-2252305
- Isavuconazonium
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Sulfate (7CI,8CI,9CI)
- Imidazole
- Isavuconazonium iodide hydrochloride
- 1H-Imidazole, sodiumsalt (1:1)
- 1,4-Butane sulton
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- 1,3-dimethylimidazole-2(3h)-thione
- 1-Methylimidazole
- 1,4-Butanedisulfonic Acid (contains ~40% water)
Sulfate, hydrogen(8CI,9CI) Preparation Products
Sulfate, hydrogen(8CI,9CI) Littérature connexe
-
Bieke Onghena,Stijn Valgaeren,Tom Vander Hoogerstraete,Koen Binnemans RSC Adv. 2017 7 35992
-
Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081
-
Varadhi Govinda,Pannuru Venkatesu,Indra Bahadur Phys. Chem. Chem. Phys. 2016 18 8278
-
4. Tb(HSO4)(SO4) – a green emitting hydrogensulfate sulfate with second harmonic generation responsePhilip Netzsch,Harijs Bariss,Lkhamsuren Bayarjargal,Henning A. H?ppe Dalton Trans. 2019 48 16377
-
Javier Pitarch-Jarque,Kari Rissanen,Santiago García-Granda,Alberto Lopera,M. Paz Clares,Enrique García-Espa?a,Salvador Blasco New J. Chem. 2019 43 18915
14996-02-2 (Sulfate, hydrogen(8CI,9CI)) Produits connexes
- 13814-01-2(Ammonium-d8 Sulfate)
- 43086-58-4(Ammonium sulphate,≥99.0%,AR-)
- 13813-19-9(Sulfuric acid-d2)
- 7446-33-5(Yttrium(III) sulfate octahydrate)
- 7783-20-2(Ammonium sulfate)
- 13701-70-7(Sulfuric acid,vanadium(3+) salt (3:2))
- 7778-80-5(Potassium Sulphate)
- 1805022-34-7(2-Hydroxy-6-iodo-3-methylpyridine)
- 126118-53-4(8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1592427-75-2(1,4-dichloro-2-(2,2-difluoroethoxy)-3-iodobutane)
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